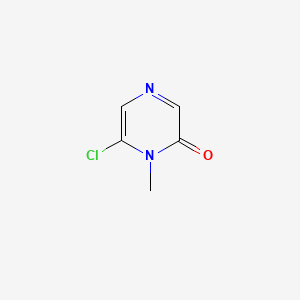
6-Chloro-1-methylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-methylpyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrazinone family This compound is characterized by a pyrazine ring substituted with a chlorine atom at the 6th position and a methyl group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methylpyrazin-2(1H)-one typically involves the chlorination of 1-methylpyrazin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyrazinone ring can be reduced to a pyrazine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted pyrazinones with various functional groups.
Oxidation: 6-Chloro-1-carboxypyrazin-2(1H)-one.
Reduction: 6-Chloro-1-methylpyrazine.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-methylpyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. For example, it could inhibit bacterial enzymes, leading to cell death. In materials science, its unique structure may impart specific properties to polymers or other materials.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropyrazin-2(1H)-one: Lacks the methyl group at the 1st position.
1-Methylpyrazin-2(1H)-one: Lacks the chlorine atom at the 6th position.
6-Bromo-1-methylpyrazin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
6-Chloro-1-methylpyrazin-2(1H)-one is unique due to the presence of both the chlorine atom and the methyl group, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C5H5ClN2O |
|---|---|
Peso molecular |
144.56 g/mol |
Nombre IUPAC |
6-chloro-1-methylpyrazin-2-one |
InChI |
InChI=1S/C5H5ClN2O/c1-8-4(6)2-7-3-5(8)9/h2-3H,1H3 |
Clave InChI |
PYOXFHZKMCUREC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=CC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


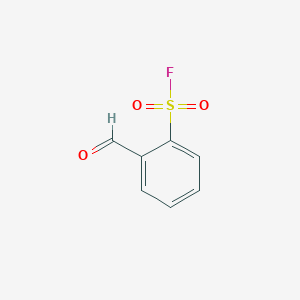


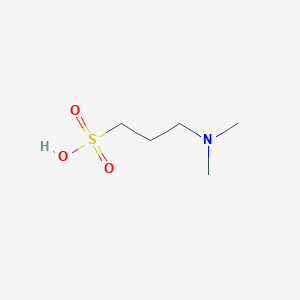
![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)
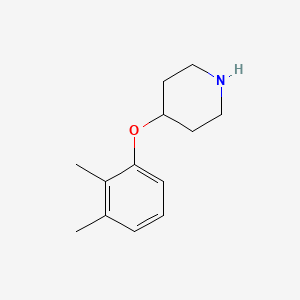

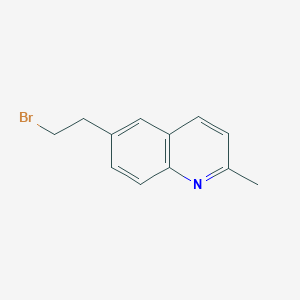

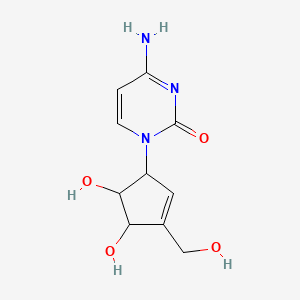

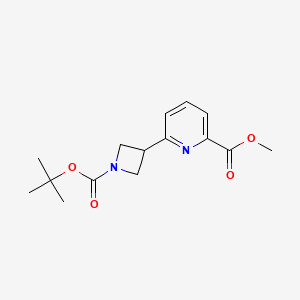
![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)

